1-nitrosopyrrolidin-3-ol
Overview
Description
1-nitrosopyrrolidin-3-ol is a chemical compound with the molecular formula C4H8N2O2. It is a metabolite of piperazine, an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms
Preparation Methods
The synthesis of 1-nitrosopyrrolidin-3-ol can be achieved through several methods. One common approach involves the nitrosation of 3-hydroxypyrrolidine using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an acidic environment to facilitate the nitrosation process.
Industrial production methods for this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound for various applications.
Chemical Reactions Analysis
1-nitrosopyrrolidin-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: When subjected to oxidation, this compound can form various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of different substituted pyrrolidine derivatives.
Scientific Research Applications
1-nitrosopyrrolidin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-nitrosopyrrolidin-3-ol involves its interaction with various molecular targets and pathways. As a nitroso compound, it can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins . These interactions can lead to various biological effects, including potential mutagenic and carcinogenic activities .
Comparison with Similar Compounds
1-nitrosopyrrolidin-3-ol can be compared with other similar compounds, such as:
N-Nitrosopyrrolidine: Both compounds are nitroso derivatives of pyrrolidine, but this compound has a hydroxyl group at the 3-position, which can influence its reactivity and biological activity.
N-Nitrosomorpholine: This compound is another nitroso derivative with a different ring structure, leading to distinct chemical and biological properties.
N-Nitrosopiperidine: Similar to this compound, this compound is a nitroso derivative of a nitrogen-containing heterocycle, but with a different ring size and substitution pattern.
This compound’s unique structure, with the hydroxyl group at the 3-position, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
1-nitrosopyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-4-1-2-6(3-4)5-8/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZKGLWJXJTZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020998 | |
Record name | N-Nitroso-3-hydroxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56222-35-6 | |
Record name | 1-Nitroso-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56222-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-nitrosopyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitroso-3-hydroxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitrosopyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Nitroso-3-pyrrolidinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVQ8FD4H68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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